molecular formula C45H83N7O14 B13037067 Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid

Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid

Cat. No.: B13037067
M. Wt: 946.2 g/mol
InChI Key: MLQOATOYGOJQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure. It contains multiple tert-butyl groups and a hexazabicycloicosane core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection of amine groups with tert-butyl carbamate and the formation of the hexazabicycloicosane core. The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of tert-butyl carbamate as a protecting group is common in industrial settings due to its stability and ease of removal .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hexazabicycloicosane core can interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C45H83N7O14

Molecular Weight

946.2 g/mol

IUPAC Name

tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H73N7O11.C5H10O3/c1-35(2,3)55-31(51)44-19-21-46(33(53)57-37(7,8)9)27-40(43-29(48)15-14-16-30(49)50)24-42-18-17-41-23-39(13,25-44)26-45(32(52)56-36(4,5)6)20-22-47(28-40)34(54)58-38(10,11)12;1-5(2,3)8-4(6)7/h41-42H,14-28H2,1-13H3,(H,43,48)(H,49,50);1-3H3,(H,6,7)

InChI Key

MLQOATOYGOJQSA-UHFFFAOYSA-N

Canonical SMILES

CC12CNCCNCC(CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CN(CCN(C2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O.CC(C)(C)OC(=O)O

Origin of Product

United States

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